Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate
Description
Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate is a propanedioate ester derivative featuring a 4-ethoxyphenyl ethyl substituent at the central carbon of the malonate core. The 4-ethoxyphenyl group confers aromatic and electron-donating characteristics, influencing reactivity and physical properties.
Properties
Molecular Formula |
C17H24O5 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H24O5/c1-4-20-14-10-7-13(8-11-14)9-12-15(16(18)21-5-2)17(19)22-6-3/h7-8,10-11,15H,4-6,9,12H2,1-3H3 |
InChI Key |
QFGTWMIKZFLUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-ethoxyphenylethylmalonate can be synthesized through the alkylation of diethyl malonate with 4-ethoxyphenylethyl bromide in the presence of a strong base such as sodium ethoxide . The reaction typically proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of diethyl 4-ethoxyphenylethylmalonate follows similar synthetic routes but often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-ethoxyphenylethylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are used to generate enolate ions for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the alkylating agent used.
Scientific Research Applications
Diethyl 4-ethoxyphenylethylmalonate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 4-ethoxyphenylethylmalonate involves its role as a precursor in various chemical reactions. It acts as a nucleophile in substitution reactions, forming enolate ions that can attack electrophilic centers. This property makes it valuable in the synthesis of complex organic molecules .
Comparison with Similar Compounds
1,3-Diethyl 2-[[(4-Ethoxyphenyl)amino]methylene]propanedioate (CAS 103976-28-9)
- Structural Differences: The central carbon bears a [(4-ethoxyphenyl)amino]methylene group instead of a 4-ethoxyphenylethyl chain.
- Molecular Formula: C₁₆H₂₁NO₅ vs. C₁₆H₂₂O₅ (estimated for the target compound).
- Functional Impact: The amino-methylene group may increase polarity and hydrogen-bonding capacity compared to the ethyl-linked 4-ethoxyphenyl group in the target compound .
Diethyl 2-(Acetylamino)-2-[2-(4-Octylphenyl)ethyl]propanedioate (CAS 162358-08-9)
- Structural Differences: Features a 4-octylphenyl ethyl chain (long alkyl substituent) and an acetylamino (-NHCOCH₃) group.
- Physical Properties : Reported as an off-white powder (), contrasting with the likely liquid state of the target compound due to shorter alkyl chains.
- Applications : Such hydrophobic derivatives are often used in polymer plasticizers or drug delivery systems, whereas the target compound’s ethoxy group may favor pharmaceutical intermediates .
1,3-Diethyl 2-[[(3-Nitrophenyl)amino]methylene]propanedioate (CAS 40107-10-6)
- Structural Differences: Substitutes the 4-ethoxyphenyl group with a 3-nitrophenylamino moiety. The nitro group is electron-withdrawing, reducing electron density at the aromatic ring and altering reactivity in electrophilic substitutions.
- Electronic Effects : The nitro group enhances oxidative stability but may reduce solubility in polar solvents compared to the ethoxy group’s electron-donating nature .
1,3-Diethyl 2-[2-(2-Methoxyethoxy)ethyl]propanedioate (CAS 667871-49-0)
- Structural Differences: Replaces the 4-ethoxyphenylethyl chain with a 2-(2-methoxyethoxy)ethyl group.
- Physical State : Reported as a liquid (), similar to the hypothesized state of the target compound.
- Applications : Ether-containing malonates are often utilized as solvents or intermediates in agrochemicals, whereas aromatic variants like the target compound may prioritize use in dyes or pharmaceuticals .
Research Implications and Trends
- Reactivity: The 4-ethoxyphenyl group in the target compound favors electrophilic aromatic substitution, while nitro or amino-methylene analogs (CAS 40107-10-6, 103976-28-9) may undergo redox or addition reactions, respectively.
- Applications : Hydrophobic derivatives (e.g., CAS 162358-08-9) are suited for lipid-based systems, whereas polar variants (CAS 667871-49-0) may serve in aqueous formulations.
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